molecular formula C12H16N2O2 B13003887 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13003887
M. Wt: 220.27 g/mol
InChI Key: QVBSQCPTDQPARO-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxy-2-methylpyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include multi-step synthesis starting from readily available raw materials. The process may involve steps such as alkylation, cyclization, and functional group transformations to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a hydroxyl and an aldehyde group provides multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-10(5-6-12(16)13-9)11-4-2-3-7-14(11)8-15/h5-6,8,11H,2-4,7H2,1H3,(H,13,16)

InChI Key

QVBSQCPTDQPARO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)C2CCCCN2C=O

Origin of Product

United States

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